molecular formula C12H6ClF3O2 B2507784 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 58110-58-0

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B2507784
CAS No.: 58110-58-0
M. Wt: 274.62
InChI Key: ONQGWRANUXCWOH-UHFFFAOYSA-N
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Description

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H6ClF3O2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a chloro and trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the Knoevenagel condensation, which involves the use of a base such as piperidine or pyridine to catalyze the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carboxylic acid.

    Reduction: 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but lacks the chloro substituent.

    4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the furan ring.

    5-(4-Chloro-3-trifluoromethyl-phenyl)-2-furancarboxylic acid: Oxidized form of the compound.

Uniqueness

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with the furan-2-carbaldehyde moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQGWRANUXCWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973693
Record name 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58110-58-0
Record name 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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